N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 1396885-15-6
VCID: VC11872117
InChI: InChI=1S/C19H20N2O5S/c1-19(24,12-7-8-14-15(9-12)26-11-25-14)10-20-17(22)18(23)21-13-5-3-4-6-16(13)27-2/h3-9,24H,10-11H2,1-2H3,(H,20,22)(H,21,23)
SMILES: CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC3=C(C=C2)OCO3)O
Molecular Formula: C19H20N2O5S
Molecular Weight: 388.4 g/mol

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

CAS No.: 1396885-15-6

Cat. No.: VC11872117

Molecular Formula: C19H20N2O5S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide - 1396885-15-6

Specification

CAS No. 1396885-15-6
Molecular Formula C19H20N2O5S
Molecular Weight 388.4 g/mol
IUPAC Name N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide
Standard InChI InChI=1S/C19H20N2O5S/c1-19(24,12-7-8-14-15(9-12)26-11-25-14)10-20-17(22)18(23)21-13-5-3-4-6-16(13)27-2/h3-9,24H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Standard InChI Key WCWJIIBBMHIWNR-UHFFFAOYSA-N
SMILES CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC3=C(C=C2)OCO3)O
Canonical SMILES CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC3=C(C=C2)OCO3)O

Introduction

Functional Groups

The compound contains:

  • A benzodioxole moiety, which is a fused aromatic ring structure with two oxygen atoms.

  • A hydroxyl group (-OH) attached to a propyl chain.

  • An ethanediamide backbone connecting the benzodioxole and methylsulfanyl phenyl groups.

  • A methylsulfanyl (-SCH3) substituent on the phenyl ring.

Structural Representation

The molecule can be visualized as a combination of:

  • A hydrophilic hydroxyl group contributing to solubility in polar solvents.

  • Aromatic and sulfur-containing groups providing potential for interactions with biological targets.

General Synthesis

The synthesis of this compound typically involves:

  • Preparation of the benzodioxole intermediate: Benzodioxole derivatives are often synthesized by cyclization reactions involving catechol and formaldehyde under acidic conditions.

  • Functionalization of the hydroxyl group: The hydroxyl group is introduced via hydroxyalkylation reactions using appropriate reagents like epoxides or halohydrins.

  • Coupling with ethanediamide: The ethanediamide backbone is formed through amide bond formation using coupling agents such as carbodiimides (e.g., EDC or DCC).

  • Addition of the methylsulfanyl phenyl group: This step involves nucleophilic substitution or direct coupling reactions to attach the sulfur-containing aromatic ring.

Reaction Conditions

Reactions are typically carried out under controlled temperatures (0–80°C), with solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like triethylamine (TEA).

Potential Applications

Compounds containing benzodioxole and sulfur moieties are often studied for their:

  • Anticancer properties: These structural motifs can interact with DNA or enzymes involved in cell division, making them candidates for antitumor agents.

  • Antioxidant activity: The benzodioxole ring can scavenge free radicals due to its electron-rich aromatic system.

  • Enzyme inhibition: Sulfur-containing groups are known to inhibit enzymes like kinases or proteases.

Pharmacokinetics

While specific data for this compound are unavailable, its physicochemical properties suggest:

  • Moderate lipophilicity due to aromatic and sulfur groups.

  • Potential for hydrogen bonding with biological molecules via hydroxyl and amide groups.

Analog Studies

Research on similar compounds has shown:

  • Enhanced cytotoxicity against cancer cell lines when incorporating benzodioxole groups .

  • Improved bioavailability for compounds containing sulfur moieties due to their metabolic stability .

Challenges

Potential issues include:

  • Oxidative instability of the benzodioxole ring under certain conditions.

  • Limited water solubility due to hydrophobic aromatic groups.

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